molecular formula C15H16BrNO3S B6134294 N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide

N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B6134294
M. Wt: 370.3 g/mol
InChI Key: TWCRTZWJCWHHLC-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of bromine, hydroxyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2,6-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2,6-dimethylphenol.

    Sulfonation: The brominated phenol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial or anti-inflammatory properties. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine and hydroxyl groups may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide: Similar structure but with chlorine instead of bromine, leading to different chemical and biological properties.

Uniqueness

N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-9-4-6-12(7-5-9)21(19,20)17-15-10(2)8-13(18)14(16)11(15)3/h4-8,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCRTZWJCWHHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2C)O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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